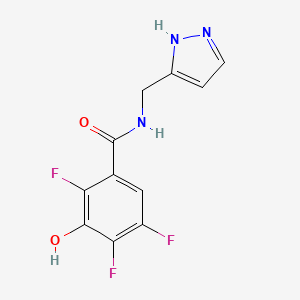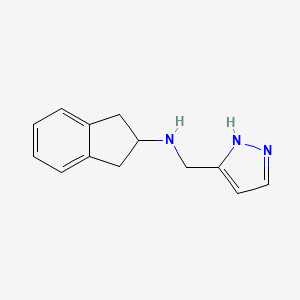
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.
Mécanisme D'action
The exact mechanism of action of compound X is not fully understood. However, it has been suggested that it acts as an inhibitor of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using compound X in lab experiments is its relatively low toxicity. It has been shown to have a low LD50 (the dose at which 50% of animals die) in animal studies. However, one of the limitations of using compound X is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are a number of future directions for the research of compound X. Some of these include:
1. Further studies on the mechanism of action of compound X, particularly in relation to its effects on cancer cells.
2. Studies on the pharmacokinetics and pharmacodynamics of compound X in humans.
3. Exploration of the potential use of compound X in combination with other chemotherapeutic agents for the treatment of cancer.
4. Studies on the potential use of compound X in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
5. Development of new synthesis methods for compound X that increase its yield and solubility.
Méthodes De Synthèse
The synthesis of compound X involves a series of chemical reactions. The first step involves the reaction of 1,4-benzoquinone with glycol to form 3,4-dihydro-2H-1,5-benzodioxepin-7-ol. The second step involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol with 1H-pyrazole-5-carbaldehyde to form 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine. The overall yield of this synthesis method is approximately 40%.
Applications De Recherche Scientifique
Compound X has been the subject of extensive scientific research due to its potential therapeutic applications. Some of the areas of research include:
1. Cancer Treatment: Compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that compound X could be used as a potential chemotherapeutic agent for the treatment of cancer.
2. Neurological Disorders: Compound X has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has been suggested that compound X could be used as a potential therapeutic agent for the treatment of these disorders.
3. Cardiovascular Diseases: Compound X has been shown to have vasodilatory effects and to reduce blood pressure in animal models. It has been suggested that compound X could be used as a potential therapeutic agent for the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-6-18-13-3-2-11(8-14(13)19-7-1)9-15-10-12-4-5-16-17-12/h2-5,8,15H,1,6-7,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNZWIHDGMLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNCC3=CC=NN3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)

![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)


![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)
![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)

![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)

![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)

![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)